![molecular formula C15H16N4O5 B279892 N-[3-(1,3-dioxan-2-yl)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279892.png)
N-[3-(1,3-dioxan-2-yl)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-dioxan-2-yl)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, commonly known as DNPPC, is a chemical compound that has gained attention in the scientific community for its potential in various research applications. This compound belongs to the family of pyrazole-5-carboxamides and has shown promising results in the field of medicinal chemistry.
作用機序
DNPPC works by inhibiting the activity of PDE5 enzymes, which are responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, DNPPC increases the levels of cGMP, leading to vasodilation and relaxation of smooth muscles in the blood vessels. This mechanism of action has potential therapeutic effects in the treatment of various cardiovascular diseases.
Biochemical and Physiological Effects
DNPPC has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. In animal models, DNPPC has been shown to reduce blood pressure and improve cardiac function. Additionally, DNPPC has been shown to have anti-inflammatory effects and can protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of DNPPC is its potential as a selective and potent inhibitor of PDE5 enzymes. However, its limitations include its low solubility in water and its potential toxicity at higher concentrations.
将来の方向性
There are several future directions for research on DNPPC, including its potential use in the treatment of cardiovascular diseases such as pulmonary hypertension and heart failure. Additionally, further studies are needed to explore the potential side effects and toxicity of DNPPC, as well as its pharmacokinetics and pharmacodynamics. Furthermore, the potential of DNPPC as a tool for studying the role of PDE5 enzymes in various physiological processes should be explored.
合成法
DNPPC can be synthesized using various methods, including the reaction of 3-(1,3-dioxan-2-yl)aniline with 1-methyl-4-nitropyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product can be purified using column chromatography to obtain the final compound.
科学的研究の応用
DNPPC has been studied extensively for its potential in various scientific research applications, including its use as an inhibitor of phosphodiesterase 5 (PDE5) enzymes. PDE5 inhibitors have been shown to have potential therapeutic effects in the treatment of erectile dysfunction, pulmonary hypertension, and other cardiovascular diseases.
特性
分子式 |
C15H16N4O5 |
|---|---|
分子量 |
332.31 g/mol |
IUPAC名 |
N-[3-(1,3-dioxan-2-yl)phenyl]-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16N4O5/c1-18-13(12(9-16-18)19(21)22)14(20)17-11-5-2-4-10(8-11)15-23-6-3-7-24-15/h2,4-5,8-9,15H,3,6-7H2,1H3,(H,17,20) |
InChIキー |
LTPGBFZQXRERLB-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C3OCCCO3 |
正規SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C3OCCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)
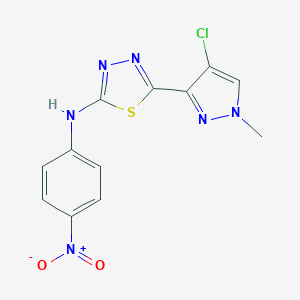
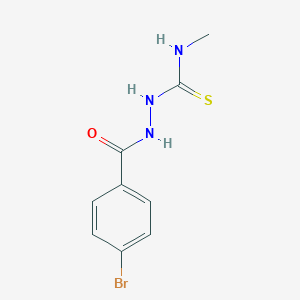
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
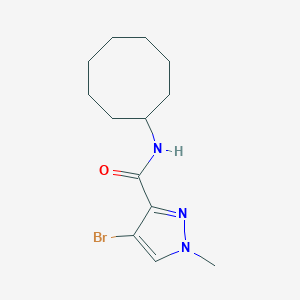

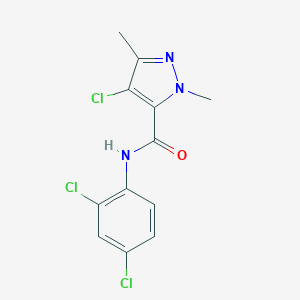
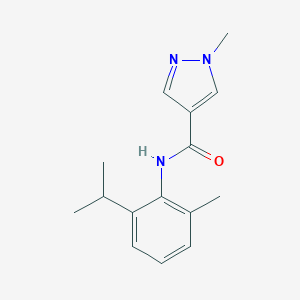
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)
